

Natural sources of Orlandin besides *Aspergillus niger*

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Compound of Interest

Compound Name: *Orlandin*

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Unveiling Orlandin: Beyond *Aspergillus niger*

A Technical Guide for Researchers on the Natural Sources, Biosynthesis, and Isolation of a Bioactive Fungal Polyketide

Executive Summary

Orlandin, a dimeric dihydroisocoumarin with noteworthy biological activities, has been predominantly associated with the filamentous fungus *Aspergillus niger*. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the current understanding of **Orlandin**'s natural origins. While *Aspergillus niger* remains the sole scientifically documented producer of **Orlandin**, this document explores the biosynthetic pathways, potential for discovery in other organisms, and detailed methodologies for its study. This guide provides a compilation of available data, protocols for isolation and characterization, and a forward-looking perspective on identifying novel sources of this intriguing secondary metabolite.

Natural Sources of Orlandin: A Singular Focus

Extensive literature review confirms that *Aspergillus niger*, a ubiquitous saprophytic fungus, is the only species from which **Orlandin** has been isolated and characterized. Despite broad searches for alternative natural sources, no other organism has been definitively identified as a producer of this compound.

However, the biosynthesis of **Orlandin** via the polyketide pathway suggests that other fungi, particularly within the *Aspergillus* and *Penicillium* genera known for their prolific production of diverse polyketides, may harbor the genetic machinery for **Orlandin** synthesis or the production of structurally related analogs. The exploration of fungal endophytes and marine-derived fungi could be a promising frontier for discovering new sources.

Orlandin Analogs and Their Producers

Structurally similar compounds, such as funicone-like compounds, have been isolated from various fungi, indicating a wider distribution of the core chemical scaffold. These findings suggest that while **Orlandin** itself may be rare, the underlying biosynthetic capabilities are more common.

Table 1: Fungi Producing **Orlandin** and Structurally Similar Compounds

Compound	Producing Organism(s)	Reference(s)
Orlandin	<i>Aspergillus niger</i>	[Scientific Literature]
Funicone-like compounds	<i>Talaromyces</i> sp., <i>Penicillium</i> sp.	[1][2]

Note: Specific quantitative yield data for **Orlandin** from *Aspergillus niger* is not readily available in publicly accessible scientific literature. The production of secondary metabolites in fungi is highly dependent on the strain, culture conditions, and extraction methods, leading to significant variability.

Biosynthesis of Orlandin

Orlandin is a fungal aromatic polyketide, synthesized by a non-reducing polyketide synthase (NR-PKS). The proposed biosynthetic pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly- β -keto chain. This chain undergoes a series of cyclization and modification reactions, including methylation and hydroxylation, to form the monomeric isocoumarin unit. The final step is likely a dimerization of two of these monomers to form the characteristic 8,8'-bicoumarin structure of **Orlandin**.



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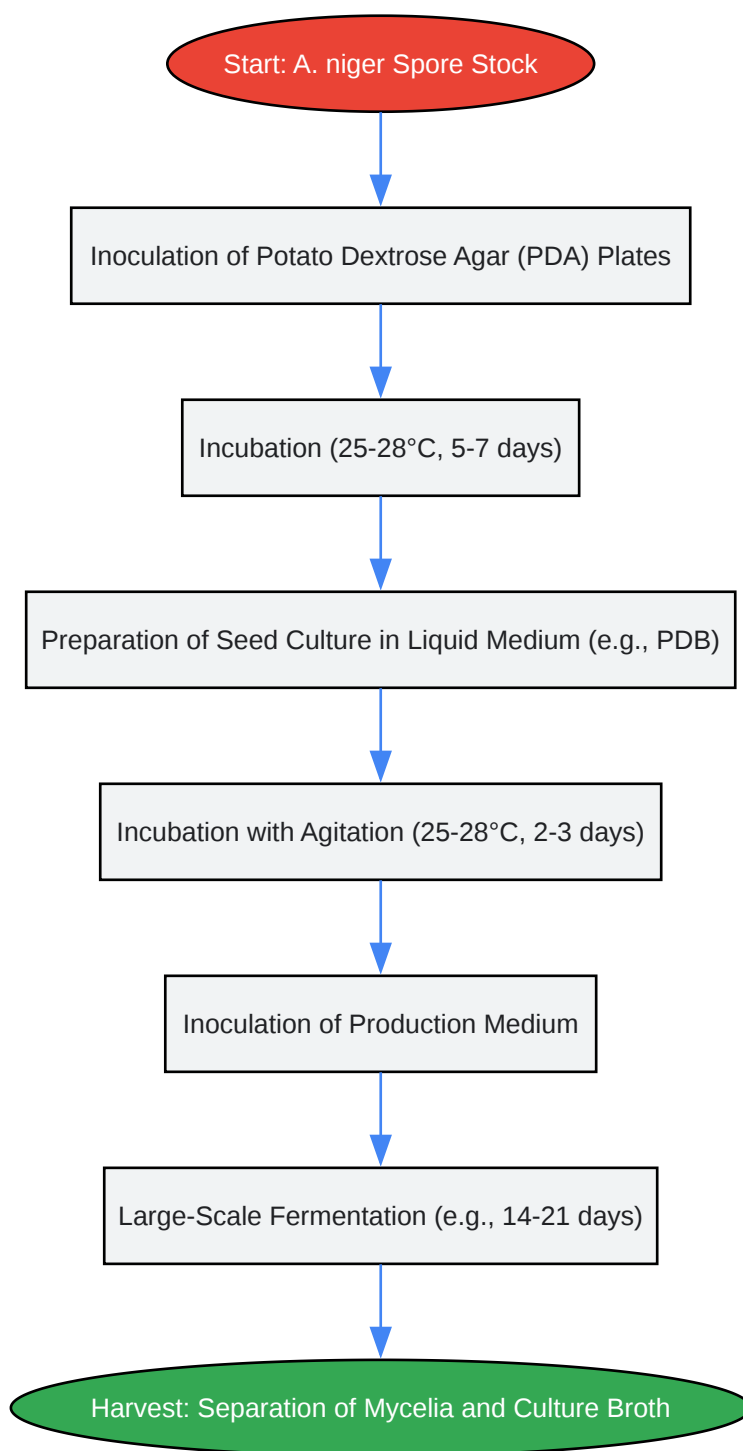
Figure 1: Proposed biosynthetic pathway of **Orlandin**.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and characterization of fungal secondary metabolites and have been adapted for the specific case of **Orlandin** from *Aspergillus niger*.

Fungal Culture and Fermentation

This workflow outlines the general procedure for cultivating *Aspergillus niger* for the production of secondary metabolites like **Orlandin**.



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Figure 2: General workflow for *Aspergillus niger* fermentation.

Protocol:

- **Strain Activation:** Inoculate *Aspergillus niger* spores onto Potato Dextrose Agar (PDA) plates.
- **Incubation:** Incubate the plates at 25-28°C for 5-7 days until sufficient sporulation is observed.
- **Seed Culture:** Prepare a seed culture by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) with spores from the agar plates.
- **Seed Incubation:** Incubate the seed culture at 25-28°C with agitation (e.g., 150 rpm) for 2-3 days.
- **Production Culture:** Inoculate a larger volume of production medium with the seed culture. The composition of the production medium can be optimized to enhance secondary metabolite production.
- **Fermentation:** Conduct the fermentation for 14-21 days under controlled conditions (temperature, pH, aeration).
- **Harvesting:** At the end of the fermentation, separate the fungal mycelia from the culture broth by filtration or centrifugation.

Extraction and Isolation of Orlandin

This protocol describes a general procedure for the extraction and purification of **Orlandin** from the fungal culture.

Protocol:

- **Extraction of Culture Broth:** Extract the filtered culture broth with an equal volume of a non-polar solvent such as ethyl acetate three times. Combine the organic extracts.
- **Extraction of Mycelia:** Dry the harvested mycelia and grind it to a fine powder. Extract the powdered mycelia with methanol or a mixture of chloroform and methanol.
- **Concentration:** Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
- **Chromatographic Purification:**

- Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
- High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing **Orlandin** using reversed-phase HPLC with a suitable solvent system (e.g., a gradient of acetonitrile and water).

Characterization of Orlandin

The purified compound should be characterized to confirm its identity as **Orlandin**.

Techniques:

- Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To determine the number and types of protons.
 - ^{13}C NMR: To determine the number and types of carbon atoms.
 - 2D NMR (COSY, HMQC, HMBC): To establish the connectivity of the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.
- Infrared (IR) Spectroscopy: To identify functional groups.

The obtained data should be compared with the reported spectroscopic data for **Orlandin** to confirm its structure.

Future Directions and Conclusion

While *Aspergillus niger* is currently the only confirmed natural source of **Orlandin**, the vast and largely unexplored diversity of the fungal kingdom presents a significant opportunity for the discovery of new producers. Future research should focus on:

- Screening of diverse fungal collections: Systematically screen a wide range of fungal species, particularly from unique ecological niches, for the production of **Orlandin** and its analogs.
- Genome mining: Utilize genomic and bioinformatic approaches to identify polyketide synthase gene clusters in other fungi that are homologous to the one responsible for **Orlandin** biosynthesis in *A. niger*.
- Metabolic engineering: Engineer known fungal chassis organisms to heterologously express the **Orlandin** biosynthetic gene cluster.

In conclusion, this technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of **Orlandin**. While the trail currently leads to a single species, *Aspergillus niger*, the information on its biosynthesis and the existence of structurally related compounds in other fungi opens up exciting avenues for future research. The detailed protocols provided herein will serve as a valuable resource for scientists working to unlock the full potential of this and other bioactive fungal metabolites.

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References

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